Sitagliptin FP impurity C

Vue d'ensemble

Description

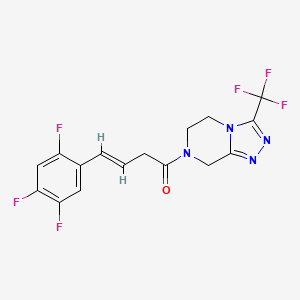

Sitagliptin FP impurity C is a useful research compound. Its molecular formula is C16H12F6N4O and its molecular weight is 390.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Sitagliptin FP Impurity C, also known as “(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one”, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in glucose metabolism, making it a significant target for managing type 2 diabetes mellitus .

Mode of Action

The interaction of this compound with its target, the DPP-4 enzyme, results in the inhibition of this enzyme . This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), hormones that help the body produce more insulin only when it is needed .

Biochemical Pathways

The action of this compound affects the incretin pathway . By inhibiting the DPP-4 enzyme, it prolongs the activity of incretins like GLP-1 and GIP . These hormones are released throughout the day and are upregulated in response to meals as part of glucose homeostasis . The result is a glucose-dependent increase in insulin and decrease in glucagon, improving control of blood sugar .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels . By inhibiting the DPP-4 enzyme and thereby increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner . This leads to improved glycemic control in patients with type 2 diabetes mellitus .

Activité Biologique

Sitagliptin FP impurity C, also known as Sitagliptin Styrylacetyl Analog, is a chemical compound with the CAS number 1803026-58-5 and a molecular weight of 390.28 g/mol. It is a structural analog of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The compound's biological activity, particularly its role as an impurity in pharmaceutical formulations, is critical for understanding drug safety and efficacy.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes trifluoromethyl and trifluorophenyl groups. These modifications can significantly influence its chemical behavior and interactions within biological systems. The chemical formula for this compound is .

Key Findings:

- DPP-4 Inhibition : Sitagliptin inhibits DPP-4 with an IC50 value of approximately 18 nM. This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism by enhancing insulin secretion and reducing glucagon levels in a glucose-dependent manner . Although specific data on the inhibition potency of this compound is not available, its structural similarities suggest potential interactions with DPP-4.

- Impurity Effects : The presence of impurities like this compound can influence the overall efficacy and safety profile of Sitagliptin formulations. Studies indicate that impurities may affect drug absorption, distribution, metabolism, and excretion (ADME), thereby impacting therapeutic effectiveness .

- Structural Comparisons : Comparison with related compounds shows that the trifluoromethyl and trifluorophenyl groups could modify biological interactions. For instance, Saxagliptin and Linagliptin are other DPP-4 inhibitors that have different structural features but similar mechanisms of action .

Research Case Studies

A review of available literature indicates limited direct studies on this compound specifically; however, several case studies highlight the importance of understanding impurities in drug development:

- Case Study: Sitagliptin Development : Preclinical studies involving sitagliptin demonstrated significant reductions in glucose levels post oral glucose tolerance tests (OGTT). These studies emphasized the importance of assessing DPP-4 inhibition to ensure clinical efficacy . The implications for impurities such as this compound are critical for maintaining consistent therapeutic outcomes.

- Pharmacokinetic Studies : Research has shown that impurities can alter pharmacokinetic parameters such as half-life and peak plasma concentration. Understanding these effects is essential for formulating safe and effective medications .

Comparison of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Mechanism of Action |

|---|---|---|---|

| Sitagliptin | 486460-32-6 | 407.5 g/mol | DPP-4 inhibitor |

| Saxagliptin | 361442-04-8 | 361.4 g/mol | DPP-4 inhibitor |

| Linagliptin | 668270-12-0 | 404.5 g/mol | DPP-4 inhibitor |

| This compound | 1803026-58-5 | 390.3 g/mol | Potential DPP-4 interaction |

Applications De Recherche Scientifique

Quality Control and Assurance

Sitagliptin FP Impurity C is primarily utilized in Quality Control (QC) and Quality Assurance (QA) processes during the commercial production of Sitagliptin and its formulations. It serves as a reference standard for analytical methods to ensure the purity and efficacy of the drug product. The compound's presence can indicate potential degradation products or impurities that may arise during manufacturing or storage .

Analytical Method Development

The compound plays a crucial role in analytical method development for determining the stability and degradation pathways of Sitagliptin. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and UV spectroscopy are employed to assess the chemical stability and identify impurities . The use of this compound in these methods helps establish reliable analytical protocols required for regulatory submissions.

Regulatory Submissions

In the context of submitting Abbreviated New Drug Applications (ANDAs) to the FDA, this compound is essential for demonstrating compliance with regulatory standards regarding impurity profiling. Its characterization aids in fulfilling the requirements set forth by regulatory agencies concerning drug safety and efficacy .

Toxicity Studies

The compound is also involved in toxicity studies related to Sitagliptin formulations. Understanding the effects of impurities like this compound on biological systems is vital for assessing the safety profile of new drug applications .

Case Study 1: Stability Assessment

A study conducted by SynZeal Research detailed the use of this compound in evaluating the stability of Sitagliptin formulations under various conditions. The research highlighted how LC-MS techniques could effectively quantify this impurity, providing insights into its behavior over time and its impact on drug efficacy .

Case Study 2: Regulatory Compliance

In another case, a pharmaceutical company utilized this compound as part of their ANDA submission process. The detailed impurity profile generated using this compound helped them meet FDA requirements, ultimately leading to successful market approval for their generic formulation of Sitagliptin .

Propriétés

IUPAC Name |

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDAVCZELRQXFP-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C/C=C/C3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803026-58-5 | |

| Record name | 3-Desamino-3,4-dehydro sitagliptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803026585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DESAMINO-3,4-DEHYDROSITAGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK8KXP4U2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes explored for this Sitagliptin impurity and why is understanding these routes important?

A: Researchers have investigated various synthetic methods to produce the Sitagliptin impurity efficiently. One method uses 2,4,5-trifluoro benzeneacetaldehyde as a starting material and utilizes a Knoevenagel condensation reaction to arrive at the impurity []. Another approach leverages 2,4,5-trifluoro-phenylacetic acid, employing a sequence of reduction, oxidation, Knoevenagel condensation, and either condensation or ammonolysis reactions []. A third method, focusing on 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin (two USP-identified Sitagliptin impurities), involves a cobalt-catalyzed cross-coupling reaction followed by specific hydrolysis and amide bond formation steps [].

Q2: The research mentions the importance of reagent selection during synthesis. Can you elaborate on why this is critical for the synthesis of (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one?

A: The selection of reagents, particularly during the amide bond formation step, significantly impacts the yield and purity of (E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.